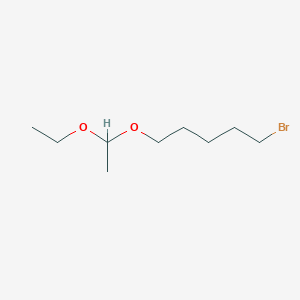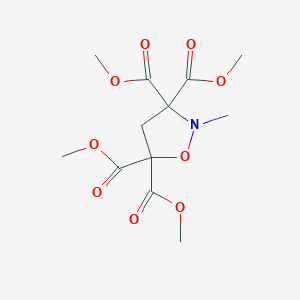
Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate is a complex organic compound characterized by its unique structure, which includes a five-membered oxazolidine ring and multiple ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable oxazolidine derivative with methylating agents in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the ester groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients.
3-Methyl-2-oxazolidinone: Used in lithium battery electrolytes.
Properties
CAS No. |
62619-48-1 |
|---|---|
Molecular Formula |
C12H17NO9 |
Molecular Weight |
319.26 g/mol |
IUPAC Name |
tetramethyl 2-methyl-1,2-oxazolidine-3,3,5,5-tetracarboxylate |
InChI |
InChI=1S/C12H17NO9/c1-13-11(7(14)18-2,8(15)19-3)6-12(22-13,9(16)20-4)10(17)21-5/h6H2,1-5H3 |
InChI Key |
IBTXUVBQGOYOSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(O1)(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


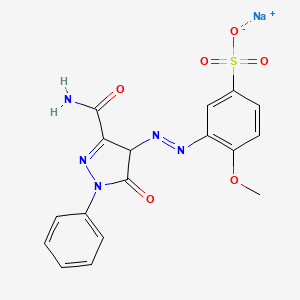
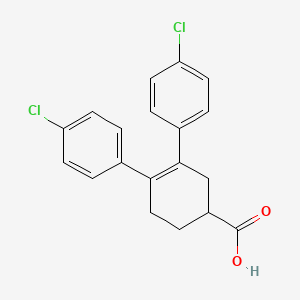
![4-[(2,4-Dinitrophenyl)sulfanyl]-6-methylpyrimidin-2(1H)-one](/img/structure/B14519051.png)
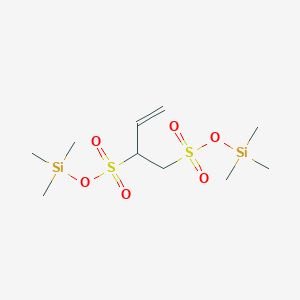
![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)
![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
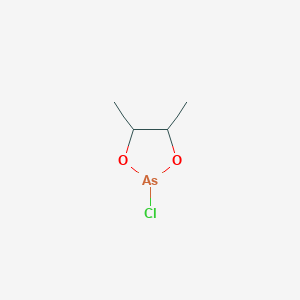
![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

![3-[(Dimethylamino)methylidene]-5-methyloxolan-2-one](/img/structure/B14519075.png)

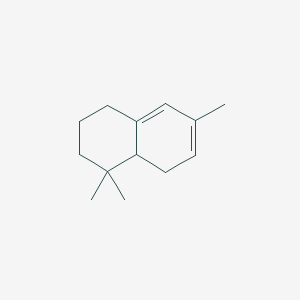
![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-](/img/structure/B14519096.png)
